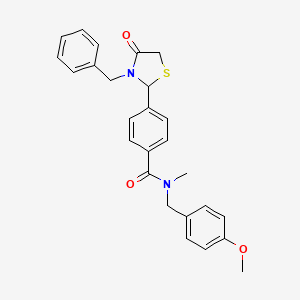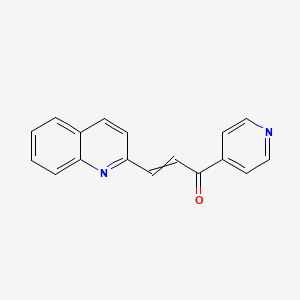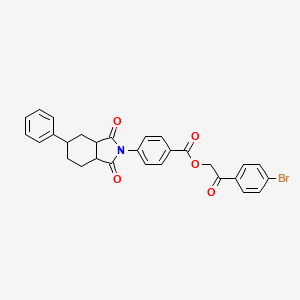![molecular formula C19H15ClN2O3 B15151643 N-[4-(acetylamino)phenyl]-4-chloro-1-hydroxynaphthalene-2-carboxamide](/img/structure/B15151643.png)
N-[4-(acetylamino)phenyl]-4-chloro-1-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated naphthalene ring, an acetamidophenyl group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form an acetamide.
Chlorination: The naphthalene ring is chlorinated to introduce the chlorine atom.
Hydroxylation: Finally, a hydroxyl group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common in industrial settings to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the acetamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-CHLORO-N-(4-ACETAMIDOPHENYL)BENZAMIDE: Similar structure but lacks the hydroxy and naphthalene groups.
4-CHLORO-N-(4-ACETAMIDOPHENYL)-2-HYDROXYBENZAMIDE: Similar structure but with a different position of the hydroxy group.
Uniqueness
4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE is unique due to the combination of its functional groups and the specific positions of these groups on the naphthalene ring
Eigenschaften
Molekularformel |
C19H15ClN2O3 |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-4-chloro-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3/c1-11(23)21-12-6-8-13(9-7-12)22-19(25)16-10-17(20)14-4-2-3-5-15(14)18(16)24/h2-10,24H,1H3,(H,21,23)(H,22,25) |
InChI-Schlüssel |
XAWVBNUSDJQPGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide](/img/structure/B15151563.png)
![3-Methyl-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15151577.png)

![N2-[(2S)-bicyclo[2.2.1]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine](/img/structure/B15151584.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide](/img/structure/B15151590.png)
![ethyl 3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B15151598.png)
![N-(2,3-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15151601.png)
![4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid](/img/structure/B15151609.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B15151621.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B15151623.png)
![Methyl 4-({[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B15151630.png)

![Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B15151654.png)
